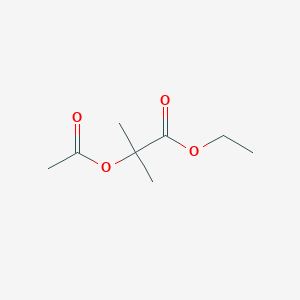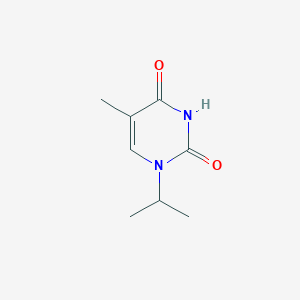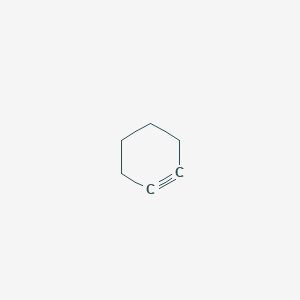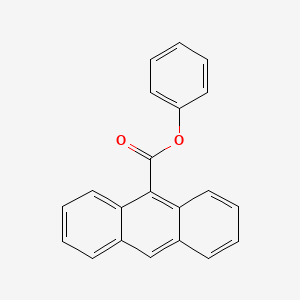
2-Butylfumaric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butylfumaric acid is an organic compound that belongs to the class of dicarboxylic acids It is a derivative of fumaric acid, where one of the hydrogen atoms in the butyl group is replaced by a butyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylfumaric acid can be achieved through several methods. One common approach involves the alkylation of fumaric acid with butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the catalytic isomerization of maleic acid derivatives followed by selective alkylation. The process requires precise control of reaction conditions to ensure high yield and purity of the final product. Catalysts such as vanadium pentoxide or molybdenum trioxide are often used to facilitate the isomerization step.
化学反应分析
Types of Reactions
2-Butylfumaric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butylmaleic acid or butylsuccinic acid.
Reduction: Reduction reactions can convert it into butylsuccinic acid.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Esterification can be carried out using alcohols in the presence of sulfuric acid, while amidation requires amines and coupling agents like dicyclohexylcarbodiimide.
Major Products
Oxidation: Butylmaleic acid, butylsuccinic acid.
Reduction: Butylsuccinic acid.
Substitution: Butyl fumarate esters, butyl fumarate amides.
科学研究应用
2-Butylfumaric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of resins, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 2-Butylfumaric acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes involved in metabolic pathways. The carboxylic acid groups allow it to form strong hydrogen bonds with target proteins, thereby modulating their activity.
相似化合物的比较
Similar Compounds
Fumaric acid: The parent compound, which lacks the butyl group.
Maleic acid: The cis-isomer of fumaric acid.
Succinic acid: A saturated dicarboxylic acid.
Uniqueness
2-Butylfumaric acid is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This modification enhances its solubility in organic solvents and alters its reactivity compared to fumaric acid and its derivatives.
属性
CAS 编号 |
5469-36-3 |
|---|---|
分子式 |
C8H12O4 |
分子量 |
172.18 g/mol |
IUPAC 名称 |
(E)-2-butylbut-2-enedioic acid |
InChI |
InChI=1S/C8H12O4/c1-2-3-4-6(8(11)12)5-7(9)10/h5H,2-4H2,1H3,(H,9,10)(H,11,12)/b6-5+ |
InChI 键 |
JWPVCFSBPUPIQA-AATRIKPKSA-N |
手性 SMILES |
CCCC/C(=C\C(=O)O)/C(=O)O |
规范 SMILES |
CCCCC(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)





![4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol](/img/structure/B14742762.png)



![2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole](/img/structure/B14742770.png)
![(1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14742774.png)
